Glycolic Acid

Beschreibung

Eigenschaften

IUPAC Name |

2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMRFAOFKBGASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26124-68-5, Array | |

| Record name | Glycolic acid polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26124-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0025363 | |

| Record name | Glycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, odorless crystals; [HSDB] Hygroscopic; Commonly available commercially as 70% solution; [ICSC], Solid, COLOURLESS HYGROSCOPIC CRYSTALS. | |

| Record name | Glycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

100 °C, BP: decomposes | |

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ethyl ether, Soluble in methanol, acetone, acetic acid, Solubility in water: very good | |

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.49 at 25 °C/4 °C, Relative density (water = 1): 1.49 | |

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.6 | |

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], 2.0X10-2 mm Hg at 25 °C (extrapolated) | |

| Record name | Glycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, translucent solid, Solid glycolic acid forms colorless, monoclinic, prismatic crystals., Orthorhombic needles from water; leaves from diethyl ether | |

CAS No. |

79-14-1, 26124-68-5 | |

| Record name | Glycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-hydroxy-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026124685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WT12SX38S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

78-80 °C (alpha-modification); 63 °C (beta-modification, metastable), MP: 79.5 °C, 75 - 80 °C, 80 °C | |

| Record name | Glycolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to Glycolic Acid Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core chemical and biotechnological pathways for synthesizing glycolic acid (HOCH₂COOH), the simplest α-hydroxy acid. Valued for its versatile applications—ranging from advanced skincare formulations to the production of biodegradable polymers like polythis compound (PGA)—understanding its synthesis is critical for innovation in the chemical and pharmaceutical industries. This document details established industrial processes and emerging bio-based routes, presenting quantitative data, detailed experimental protocols, and process-flow visualizations to facilitate research and development.

Chapter 1: Chemical Synthesis Pathways

Traditional manufacturing of this compound relies on chemical processes that leverage readily available feedstocks. These methods are well-established and optimized for large-scale production, though they often involve harsh reaction conditions and environmental considerations.

Carbonylation of Formaldehyde

The catalyzed reaction of formaldehyde with carbon monoxide and water, known as carbonylation, is the predominant and most cost-effective industrial method for this compound production.[1][2] This process was first disclosed by DuPont and involves reacting the feedstocks in the presence of a strong acid catalyst at high temperatures and pressures.[3]

The overall reaction is as follows: CH₂O + CO + H₂O → HOCH₂COOH

This method's primary advantage is its low cost.[1] However, it requires high pressures (30-90 MPa) and temperatures (130-200°C), posing significant engineering challenges.[4] The use of corrosive homogeneous acid catalysts like sulfuric acid also complicates product purification.

Quantitative Data: Formaldehyde Carbonylation

| Parameter | Value | Catalyst | Reference |

| Temperature | 130 - 200°C | H₂SO₄, HCl, H₃PO₄ | |

| Pressure | 30 - 90 MPa | H₂SO₄, HCl, H₃PO₄ | |

| Yield | ~90% (at 90 MPa) | Acid Catalyst | |

| Selectivity | High | Acid Catalyst |

Experimental Protocol: Acid-Catalyzed Formaldehyde Carbonylation

-

Apparatus: A high-pressure autoclave reactor equipped with a heating mantle, stirrer, gas inlet, and pressure gauge.

-

Materials: Formaldehyde (or its aqueous solution, formalin), water, carbon monoxide, and a strong acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

Charge the autoclave with an aqueous solution of formaldehyde (e.g., technical formalin) and the acid catalyst.

-

Seal the reactor and purge it with an inert gas before introducing carbon monoxide.

-

Pressurize the reactor with carbon monoxide to the target pressure (e.g., 30-90 MPa).

-

Heat the reactor to the desired temperature (e.g., 200°C) while stirring continuously.

-

Maintain the reaction conditions for several hours until the reaction is complete, monitoring pressure to track CO consumption.

-

Cool the reactor to room temperature and carefully vent the excess carbon monoxide.

-

The resulting liquid product, a mixture of this compound, water, and catalyst, is collected for purification, which may involve neutralization or ion exchange to remove the acid catalyst.

-

References

Glycolic Acid: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical properties and molecular structure of glycolic acid. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and other advanced scientific applications. This document details the physicochemical characteristics, synthesis, and reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its structure and relevant experimental workflows.

Introduction

This compound, the simplest α-hydroxy acid (AHA), is a naturally occurring and synthetically produced compound with the chemical formula HOCH₂COOH.[1][2] It is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water.[1][2] Its small molecular size allows for effective penetration through biological membranes, a property that is leveraged in various dermatological and pharmaceutical applications.[3] This guide will systematically present the core chemical and structural information pertinent to advanced research and development.

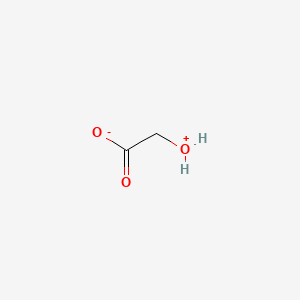

Chemical Structure and Identification

This compound, systematically named 2-hydroxyethanoic acid, consists of a carboxylic acid functional group and a primary alcohol group on the adjacent carbon. This bifunctional nature is central to its chemical reactivity and physical properties.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a quantitative basis for its application in various experimental and formulation contexts.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-Hydroxyethanoic acid | |

| Synonyms | Hydroxyacetic acid, α-hydroxyacetic acid | |

| CAS Number | 79-14-1 | |

| Molecular Formula | C₂H₄O₃ | |

| Molar Mass | 76.05 g/mol | |

| Appearance | Colorless, odorless, hygroscopic crystalline solid | |

| Melting Point | 75-80 °C | |

| Boiling Point | Decomposes above 100 °C | |

| Density | 1.49 g/cm³ | |

| pKa | 3.83 | |

| log P | -1.11 |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Highly soluble (70% solution) | |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Acetone | Soluble | |

| Ethyl Acetate | Soluble | |

| Diethyl Ether | Soluble |

Chemical Synthesis and Reactions

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with the choice of method often depending on the desired scale and purity.

-

Carbonylation of Formaldehyde: This is a predominant industrial method due to its cost-effectiveness. It involves the catalyzed reaction of formaldehyde with synthesis gas (carbon monoxide and hydrogen). The reaction is typically carried out under high pressure and temperature in the presence of an acid catalyst.

-

Hydrolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with sodium hydroxide, followed by re-acidification to yield this compound.

-

From Natural Sources: this compound can be isolated from natural sources such as sugarcane, sugar beets, and unripe grapes.

Key Chemical Reactions

This compound's bifunctional nature allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

-

Esterification: The carboxylic acid group readily undergoes esterification with alcohols. For example, the reaction with ethanol produces ethyl glycolate. This reaction can be auto-catalyzed by this compound itself or catalyzed by heterogeneous catalysts.

-

Polymerization: this compound serves as a monomer for the synthesis of polythis compound (PGA), a biodegradable polymer with significant applications in the medical field, such as for absorbable sutures. PGA can be synthesized through the polycondensation of this compound or the ring-opening polymerization of glycolide, the cyclic dimer of this compound.

-

Oxidation-Reduction: The primary alcohol group can be oxidized, while the carboxylic acid can be reduced. These reactions are fundamental to its role in various chemical transformations.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a method for the quantitative determination of this compound in cosmetic formulations.

-

Principle: this compound is separated from the sample matrix using reversed-phase HPLC and quantified by UV detection.

-

Instrumentation:

-

High-Performance Liquid Chromatograph with a photodiode array detector.

-

Analytical column: C18 column (e.g., Capcell PAK C18 UG120, 5 µm, 4.6 mm i.d. × 25 cm).

-

-

Reagents:

-

Methanol, HPLC grade.

-

Phosphoric acid (85%), reagent grade.

-

Ammonia solution (25%), reagent grade.

-

Deionized water.

-

This compound reference standard.

-

-

Mobile Phase Preparation: Dilute 20 mL of phosphoric acid with deionized water to 1000 mL and adjust the pH to 2.0 with ammonia solution. Filter through a 0.45 µm membrane filter.

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg in 10 mL of deionized water). Prepare a series of standard solutions by diluting the stock solution with deionized water to concentrations ranging from 25 to 500 µg/mL.

-

Sample Preparation:

-

Accurately weigh approximately 1 g of the cosmetic sample into a 20 mL volumetric flask.

-

Add deionized water and sonicate to dissolve and extract the this compound.

-

Bring the flask to volume with deionized water.

-

Filter the solution through a 0.45 µm nylon membrane filter before injection.

-

-

Chromatographic Conditions:

-

Flow rate: 0.5 mL/min.

-

Injection volume: 20 µL.

-

Detection wavelength: 210 nm.

-

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve constructed from the standard solutions.

Figure 2: Experimental workflow for HPLC analysis of this compound.

Synthesis of Polythis compound (PGA) via Polycondensation

This protocol describes a method for the synthesis of high-molecular-weight PGA.

-

Principle: this compound undergoes a condensation polymerization reaction, with the removal of water, to form polythis compound.

-

Materials:

-

This compound

-

Catalyst (e.g., tin(II) ethylhexanoate)

-

Hydrophilic organic solvent (e.g., toluene, anisole)

-

Ethyl acetate

-

-

Procedure:

-

Place 5 g of this compound and a catalytic amount (e.g., 1 mol% of the monomer) of tin(II) ethylhexanoate in a reaction vessel.

-

Add 75 mL of a hydrophilic organic solvent (e.g., toluene).

-

Heat the mixture to the boiling point of the solvent with continuous stirring.

-

Remove the water formed during the reaction using a Dean-Stark apparatus to drive the equilibrium towards polymerization.

-

After the reaction is complete (e.g., 5 hours), cool the mixture to obtain the solid polymer.

-

Reflux the solid polymer with ethyl acetate for 4-5 hours to remove any residual monomer and catalyst.

-

Dry the purified polythis compound.

-

Figure 3: Workflow for the synthesis of polythis compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The spectrum is typically recorded using a KBr pellet technique. Key vibrational modes include the O-H stretch, C-H stretch, C=O stretch of the carboxylic acid, and C-O stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound and its derivatives.

-

Sample Preparation: For ¹H NMR, 5-25 mg of the sample is typically dissolved in a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg may be required for good signal-to-noise.

Safety and Handling

This compound, particularly at high concentrations, is corrosive and can cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): When handling concentrated this compound, it is imperative to wear appropriate PPE, including chemical-resistant gloves (e.g., elbow-length PVC), safety goggles or a face shield, and a lab coat or protective suit.

-

Storage: Store this compound in a cool, dry, and well-ventilated area in corrosion-resistant containers (e.g., glass or HDPE). It should be kept away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

-

Spill Response: In the event of a spill, neutralize with a weak base such as sodium bicarbonate. Absorb the spill with an inert material and dispose of it as hazardous waste.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound, tailored for a scientific audience. The quantitative data, experimental protocols, and structural and workflow diagrams presented herein are intended to support advanced research and development activities involving this versatile α-hydroxy acid. A thorough understanding of its chemistry is crucial for its effective and safe utilization in pharmaceutical, cosmetic, and other scientific fields.

References

In Vitro Mechanisms of Action of Glycolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core in vitro mechanisms of action of glycolic acid, a prominent alpha-hydroxy acid in dermatological and cosmetic applications. The following sections detail its effects on various skin cell types, the extracellular matrix, and key signaling pathways, supported by quantitative data from pivotal studies and detailed experimental protocols.

Effects on Dermal Fibroblasts: Proliferation and Collagen Synthesis

This compound has been demonstrated to directly influence fibroblast activity, leading to increased proliferation and enhanced synthesis of extracellular matrix components, most notably collagen.

Fibroblast Proliferation

In vitro studies have consistently shown that this compound stimulates the proliferation of human dermal fibroblasts in a dose-dependent manner. This mitogenic effect contributes to the overall rejuvenation and repair of the dermal structure.

Table 1: Effect of this compound on Human Dermal Fibroblast Proliferation (MTT Assay)

| This compound Concentration | Cell Proliferation (relative to control) | Reference |

| 10⁻⁶ M | Increased | [1] |

| 10⁻⁵ M | Increased | [1] |

| 10⁻⁴ M | Increased | [1] |

Data presented is qualitative as specific percentages were not provided in the abstract.

Collagen Synthesis

This compound upregulates the production of type I collagen, the most abundant collagen in the skin, through both increased fibroblast proliferation and direct stimulation of collagen gene expression.[1][2] This effect is crucial for improving skin texture and reducing the appearance of fine lines and wrinkles.

Table 2: Effect of this compound on Collagen Synthesis in Human Dermal Fibroblasts

| Assay | This compound Concentration | Outcome | Reference |

| Procollagen Type I C-peptide (PICP) Immunoassay | 10⁻⁶ M to 10⁻⁴ M | Dose-dependent increase in collagen production | |

| [³H]proline Incorporation | Not specified | Elevated collagen production | |

| Northern Blot (procollagen α1(I) mRNA) | 75 µg/mL | 11% increase in mRNA expression (111 ± 6.7 vs. 100 ± 8.9 in control) |

Effects on Epidermal Keratinocytes: Proliferation and Cytokine Release

This compound modulates keratinocyte function, leading to increased proliferation and the release of inflammatory mediators that can indirectly affect dermal fibroblasts.

Keratinocyte Proliferation

The application of this compound to skin equivalent models has been shown to significantly increase the proliferation of basal keratinocytes, an effect mediated by the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This acceleration of epidermal turnover contributes to the exfoliating and skin-renewing properties of this compound. A study demonstrated a significant increase in BrdU incorporation into basal keratinocytes 24 hours after this compound application.

Cytokine Release

This compound treatment of keratinocytes can induce the release of cytokines, such as Interleukin-1 alpha (IL-1α), which can, in turn, modulate the activity of dermal fibroblasts. This highlights a complex interplay between the epidermis and dermis in response to this compound. Furthermore, this compound has been shown to suppress UVB-induced inflammatory responses by inhibiting the NF-κB signaling pathway in keratinocytes, thereby reducing the expression of pro-inflammatory cytokines like IL-6 and IL-8.

Effects on Melanocytes: Inhibition of Melanogenesis

This compound has been found to inhibit melanin synthesis in melanoma cells, suggesting its potential in treating hyperpigmentation.

Inhibition of Tyrosinase Activity and Melanin Production

Studies have demonstrated that this compound can directly inhibit the activity of tyrosinase, the key enzyme in melanogenesis, in a manner independent of its acidic nature. This leads to a dose-dependent reduction in melanin formation.

Table 3: Effect of this compound on Melanogenesis in Melanoma Cells

| Cell Line | This compound Concentration | Effect on Melanin Content | Effect on Tyrosinase Activity | Reference |

| B16 Melanoma | 300 µg/mL | Inhibited | Inhibited | |

| B16 Melanoma | 500 µg/mL | Inhibited | Inhibited | |

| B16-F10 | 100 µg/mL | Significant reduction (P ≤ 0.05) | Significant reduction (P ≤ 0.001) | |

| MNT-1 | 100 µg/mL | Significant reduction (P ≤ 0.05) | Significant reduction (P ≤ 0.001) |

Induction of Apoptosis in Cancer Cells

In addition to its effects on skin cells, this compound has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines. In human leukemia HL-60 cells, this compound treatment leads to a dose- and time-dependent increase in apoptosis, mediated by the activation of caspase-9 and caspase-3.

Key Signaling Pathways

The in vitro effects of this compound are mediated by several key signaling pathways. The following diagrams illustrate the proposed mechanisms.

Diagram 1: this compound-induced keratinocyte proliferation via TRPV1 activation.

Diagram 2: Anti-inflammatory effect of this compound via inhibition of the NF-κB pathway.

Diagram 3: this compound-induced apoptosis in HL-60 cells via caspase activation.

Detailed Experimental Protocols

The following are composite protocols for key in vitro assays used to elucidate the mechanism of action of this compound, based on methodologies described in the cited literature.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate human dermal fibroblasts in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M) and a vehicle control for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Collagen Synthesis (Procollagen Type I C-peptide - PICP) Immunoassay

This enzyme immunoassay quantifies the amount of PICP, a byproduct of procollagen synthesis, in the cell culture medium, which is directly proportional to the amount of newly synthesized type I collagen.

-

Cell Culture and Treatment: Culture human dermal fibroblasts and treat with different concentrations of this compound for 24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA Procedure:

-

Add standards and samples to the wells of a microtiter plate pre-coated with a monoclonal anti-PICP antibody.

-

Simultaneously add a peroxidase-labeled anti-PICP antibody.

-

Incubate for a specified time (e.g., 3 hours) at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution and incubate for a short period (e.g., 15 minutes).

-

Add a stop solution to terminate the reaction.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the concentration of PICP in the samples by comparing their absorbance to a standard curve.

Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.

-

Cell Lysate Preparation: Lyse melanoma cells (e.g., B16) that have been treated with this compound to release intracellular enzymes.

-

Reaction Mixture: In a 96-well plate, combine the cell lysate with a substrate solution containing L-DOPA.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Absorbance Measurement: Measure the formation of dopachrome, an intermediate in melanin synthesis, by reading the absorbance at 475-490 nm.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition compared to an untreated control.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Cell Treatment and Lysis: Treat HL-60 cells with this compound to induce apoptosis. Lyse the cells to release their contents.

-

Reaction Setup: Incubate the cell lysate with a specific caspase-3 substrate conjugated to a fluorescent or colorimetric reporter.

-

Signal Detection: Measure the fluorescence or absorbance generated by the cleavage of the substrate by active caspase-3.

-

Data Analysis: Determine the fold increase in caspase-3 activity in treated cells compared to untreated controls.

References

Glycolic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glycolic Acid (Hydroxyacetic Acid), focusing on its fundamental physicochemical properties. This compound, the smallest of the α-hydroxy acids (AHAs), is a naturally occurring and synthetically derived compound with broad applications in dermatology, pharmaceuticals, and polymer chemistry. Its utility stems from its ability to penetrate the skin, making it a popular ingredient in chemical peels and skincare products.[1] It also serves as a monomer for the synthesis of biocompatible polymers like polythis compound (PGA) and its copolymers.

Core Physicochemical Properties

The foundational data for this compound is summarized in the table below, providing a quick reference for laboratory and research applications.

| Identifier | Value | Citations |

| CAS Number | 79-14-1 | [1][2][3][4] |

| Molecular Weight | 76.05 g/mol | |

| Molecular Formula | C2H4O3 | |

| Synonyms | 2-Hydroxyacetic acid, hydroxyacetic acid | |

| IUPAC Name | 2-hydroxyacetic acid |

Experimental Protocols and Methodologies

A comprehensive understanding of this compound necessitates standardized experimental protocols. While specific experimental details are often application-dependent, the following outlines a general workflow for the characterization and analysis of this compound in a research setting.

Signaling Pathways and Molecular Interactions

In dermatological and pharmaceutical applications, the biological effects of this compound are of primary interest. While this compound's mechanisms of action are multifaceted, its interaction with skin cells involves several key signaling pathways. The diagram below illustrates a simplified representation of its influence on epidermal keratinocytes.

This document serves as a foundational guide. For specific, in-depth experimental protocols and further details on the complex biological interactions of this compound, researchers are encouraged to consult peer-reviewed scientific literature.

References

"glycolic acid natural sources and extraction"

An In-depth Technical Guide to the Natural Sources and Extraction of Glycolic Acid

Introduction

This compound (hydroxyacetic acid), the smallest of the α-hydroxy acids (AHAs), is a versatile organic molecule with significant applications in the pharmaceutical, cosmetic, and polymer industries. Its efficacy in skincare formulations is primarily attributed to its ability to penetrate the skin barrier and exfoliate the stratum corneum, promoting cellular renewal.[1][2] While chemical synthesis routes have traditionally dominated commercial production, there is a growing interest in sourcing this compound from natural feedstocks due to consumer demand for bio-based products and the potential for more sustainable manufacturing processes.[3][4]

This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its concentration in various plants. It further elaborates on the methodologies for its extraction and purification, presenting detailed experimental protocols. Additionally, alternative chemoenzymatic and biotechnological production pathways are discussed to provide a comparative perspective for researchers and drug development professionals.

Natural Sources of this compound

This compound is a natural constituent of various plants, where it often plays a role in physiological processes such as photorespiration.[5] The concentration of this compound varies significantly among different plant species and even within different parts of the same plant. Sugarcane is recognized as the primary and most commercially viable natural source due to its relatively high concentration of this compound. Other notable sources include sugar beets, unripe grapes, and a variety of fruits.

Quantitative Analysis of this compound in Natural Sources

The following table summarizes the concentration of this compound found in various natural sources. It is important to note that these values can be influenced by factors such as plant variety, maturity, and the analytical method employed.

| Natural Source | Plant Part | This compound Concentration | Reference |

| Fresh Banana (Musa sp.) | Peels | 0.914 M | |

| Sugarcane (Saccharum officinarum) | Juice/Stalk | Trace component, commercially extracted | |

| Sugar Beets (Beta vulgaris) | Tuber | Present, isolated from source | |

| Unripe Grapes (Vitis vinifera) | Fruit | Present, isolated from source | |

| Pineapple (Ananas comosus) | Fruit | Present, isolated from source | |

| Cantaloupe (Cucumis melo) | Fruit | Present, isolated from source |

Extraction and Purification from Natural Sources

The extraction of this compound from plant matrices is a multi-step process that typically involves size reduction of the plant material, followed by extraction and subsequent purification to isolate the target compound from other organic acids, sugars, and cellular components.

Solvent Extraction from Sugarcane

A common laboratory method for extracting this compound from sugarcane involves acidification followed by liquid-liquid extraction.

Experimental Protocol:

-

Preparation of Sugarcane Juice: Obtain fresh sugarcane stalks, wash them thoroughly, and process through a sugarcane press to extract the juice.

-

Acidification: Transfer 100 mL of the sugarcane juice to a separating funnel. Add 100 mL of 6N hydrochloric acid (HCl) to the juice to protonate the glycolate salts to the free acid form.

-

Liquid-Liquid Extraction:

-

Add 75 mL of ethyl acetate to the acidified sugarcane juice in the separating funnel.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate and decant the upper organic phase (ethyl acetate).

-

Repeat the extraction of the aqueous phase two more times with fresh 75 mL portions of ethyl acetate.

-

-

Drying and Evaporation:

-

Combine the three organic extracts in a beaker.

-

Add a sufficient amount of anhydrous magnesium sulfate (MgSO₄) to the combined extracts to remove any residual water.

-

Filter the dried organic phase through a clean cotton cloth or filter paper into a round-bottom flask.

-

Evaporate the ethyl acetate solvent to dryness using a rotary evaporator at a temperature of 70°C under vacuum.

-

-

Analysis: The resulting residue contains the extracted this compound, which can be further purified and analyzed qualitatively and quantitatively using methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Ultrasound-Assisted Extraction from Banana Peels

Ultrasound-assisted extraction is a modern technique that utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency. A study by Firdaus et al. optimized this method for fresh banana peels.

Experimental Protocol:

-

Sample Preparation: Fresh banana peels are washed, dried, and ground into a fine powder.

-

Extraction Procedure:

-

An ultrasonic homogenizer is used for the extraction process.

-

The study investigated the effect of several variables, including the concentration of ethylene glycol as the solvent (ranging from 0.2 M to 1 M), temperature (40°C to 80°C), and extraction time (30 min to 60 min).

-

-

Optimization: Using Response Surface Methodology (RSM), the optimal extraction conditions were determined to be:

-

Temperature: 70°C

-

Solvent Concentration (Ethylene Glycol): 1 M

-

Extraction Time: 50 minutes

-

-

Analysis: The concentration of this compound in the resulting extract is quantified using HPLC. Under these optimized conditions, a concentration of 0.914 M of this compound was achieved from fresh banana peels.

General Workflow for Natural Extraction

The following diagram illustrates a generalized workflow for the extraction and purification of this compound from a plant source.

Caption: Generalized workflow for this compound extraction from natural sources.

Alternative Production Methods: A Comparative Overview

While direct extraction from plants is feasible, industrial-scale production of this compound often relies on chemical synthesis or biotechnological routes due to higher yields and more consistent product quality.

Chemical Synthesis

-

Carbonylation of Formaldehyde: This is a predominant industrial method where formaldehyde reacts with carbon monoxide and water under high pressure and temperature in the presence of an acid catalyst.

-

Hydrolysis of Chloroacetic Acid: This process involves the reaction of chloroacetic acid with sodium hydroxide, followed by re-acidification to yield this compound.

Biotechnological and Enzymatic Production

Modern biotechnology offers promising and more sustainable alternatives for this compound production. These methods often involve microbial fermentation or enzymatic conversions.

-

Enzymatic Conversion of Glycolonitrile: This chemoenzymatic process uses a nitrilase enzyme, often from microorganisms like Acidovorax facilis, to hydrolyze glycolonitrile to this compound. This pathway is notable for its high selectivity and operation under mild conditions.

-

Microbial Fermentation: Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce this compound from renewable feedstocks like glucose or xylose. These engineered strains often utilize modified metabolic pathways, such as the glyoxylate shunt, to channel carbon flux towards this compound production.

-

Bioconversion of Ethylene Glycol: Certain bacteria, for instance Gluconobacter oxydans, can oxidize ethylene glycol to produce this compound.

The diagram below illustrates a simplified chemoenzymatic pathway for this compound production.

Caption: Chemoenzymatic synthesis of this compound from glycolonitrile.

Conclusion

This compound can be successfully isolated from a variety of natural sources, with sugarcane and certain fruit peels demonstrating notable potential. Extraction methodologies such as solvent and ultrasound-assisted extraction have proven effective at the laboratory scale. However, for large-scale, high-purity production, chemoenzymatic and microbial fermentation routes currently offer significant advantages in terms of yield, scalability, and process control. For researchers and professionals in drug development, a thorough understanding of these different sourcing and production pathways is crucial for selecting the most appropriate grade and origin of this compound for their specific application, balancing factors of purity, sustainability, and cost-effectiveness. Future research may focus on optimizing extraction from novel botanical sources and further enhancing the efficiency of biotechnological production pathways.

References

- 1. revivalabs.com [revivalabs.com]

- 2. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. A New Synthetic Pathway for the Bioproduction of this compound From Lignocellulosic Sugars Aimed at Maximal Carbon Conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. helenatur.com [helenatur.com]

- 5. Harnessing the Power of Nature: A Deep Dive into Glycolic Plant Extracts for Enhanced Skincare [greenskybio.com]

A Comprehensive Guide to the History and Scientific Investigation of Glycolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolic acid, the smallest of the alpha-hydroxy acids (AHAs), has a rich history spanning over 170 years, from its initial synthesis to its current widespread use in dermatology and cosmetology. This technical guide provides an in-depth exploration of the discovery, synthesis, and seminal research that has elucidated the mechanisms of action of this compound on the skin. It details the key experimental protocols that have been instrumental in understanding its effects on collagen synthesis, fibroblast proliferation, and the modulation of key signaling pathways. Quantitative data from pivotal studies are summarized in structured tables, and complex biological pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

The Genesis of a Molecule: Discovery and Synthesis

The journey of this compound began in the mid-19th century. In 1848, French chemist Auguste Laurent first coined the name "this compound"[1]. This was followed by its first successful preparation in 1851 by German chemist Adolph Strecker and Russian chemist Nikolai Nikolaevich Sokolov[2][3][4]. Their pioneering method involved treating hippuric acid with nitric acid and nitrogen dioxide[2].

Over the years, various methods for synthesizing this compound have been developed. The most predominant and cost-effective modern approach is the catalyzed carbonylation of formaldehyde. Another common method involves the reaction of chloroacetic acid with sodium hydroxide, followed by re-acidification. Other, less common, synthesis routes include the hydrogenation of oxalic acid and the hydrolysis of cyanohydrin derived from formaldehyde.

This compound is also naturally present in a variety of plants, including sugarcane, sugar beets, pineapple, cantaloupe, and unripe grapes.

Elucidating the Mechanism of Action: Seminal Research and Key Findings

The scientific exploration into the dermatological effects of this compound gained significant momentum in the latter half of the 20th century. Early research focused on its exfoliative properties, but subsequent studies revealed its profound impact on the deeper layers of the skin, particularly in stimulating collagen synthesis and cellular proliferation.

A landmark study in 1998 provided crucial in vivo and in vitro evidence of this compound's effect on collagen. The research demonstrated that topical application of this compound on hairless mice led to a significant increase in type I collagen mRNA expression. In vitro experiments using human skin fibroblasts further confirmed that this compound treatment resulted in a dose-dependent increase in fibroblast proliferation and collagen production.

These findings have been consistently supported by subsequent research, solidifying the understanding that this compound's benefits for photoaged skin are, in large part, due to its ability to stimulate fibroblast activity and enhance the dermal matrix.

Quantitative Data from Key Studies

The following tables summarize key quantitative findings from seminal research on the effects of this compound on skin cells.

| In Vitro Study: Fibroblast Proliferation (MTT Assay) | |

| This compound Concentration | Increase in Fibroblast Proliferation |

| 10⁻⁶ M | Significant increase over control |

| 10⁻⁵ M | Dose-dependent increase |

| 10⁻⁴ M | Continued dose-dependent increase |

| In Vitro Study: Collagen Synthesis (PICP Enzyme Immunoassay) | |

| This compound Concentration | Increase in Collagen Production |

| 10⁻⁶ M | Significant increase over control |

| 10⁻⁵ M | Dose-dependent increase |

| 10⁻⁴ M | Continued dose-dependent increase |

| In Vivo Study: Wrinkle Reduction in Photoaged Mice | |

| Treatment | Outcome |

| 15% this compound (10 weeks) | Significant decrease in wrinkle score |

| Vehicle Control | No significant change |

Key Experimental Protocols

To provide a practical resource for researchers, this section details the methodologies employed in the pivotal studies that have shaped our understanding of this compound.

In Vitro Treatment of Human Skin Fibroblasts

Objective: To assess the effect of this compound on fibroblast proliferation and collagen synthesis.

Methodology:

-

Cell Culture: Normal human skin fibroblasts are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M) for a specified period, typically 24 hours.

-

Analysis:

-

Fibroblast Proliferation: Measured using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability and proliferation.

-

Collagen Synthesis: Quantified using a Procollagen Type I C-Peptide (PICP) enzyme immunoassay. The amount of PICP released into the culture medium is directly proportional to the amount of newly synthesized collagen.

-

In Vivo Treatment of Hairless Mice

Objective: To evaluate the effect of topical this compound on collagen gene expression in vivo.

Methodology:

-

Animal Model: Hairless mice (e.g., Skh:HR-1) are used as a model for human skin.

-

Treatment: A solution of this compound (e.g., 15%) is topically applied to the dorsal skin of the mice for a defined period, such as 10 weeks. A vehicle control group is also included.

-

Sample Collection: Skin biopsy specimens are collected from the treated and control areas.

-

Analysis:

-

Collagen mRNA Expression: Total RNA is extracted from the skin samples, and the expression of type I collagen mRNA is measured using Northern blot analysis. This technique allows for the detection and quantification of specific RNA molecules.

-

Signaling Pathways Modulated by this compound

Recent research has begun to unravel the molecular signaling pathways that are activated by this compound in skin cells, providing a deeper understanding of its mechanism of action.

NF-κB Signaling Pathway in Keratinocytes

Studies have shown that this compound can modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in human keratinocytes. This pathway is a key regulator of the inflammatory response. Research indicates that this compound can suppress UVB-induced inflammation by inhibiting the activation of NF-κB and the subsequent expression of pro-inflammatory mediators such as IL-6, IL-8, and COX-2.

TRPV1 Signaling Pathway in Keratinocytes

This compound has been found to induce keratinocyte proliferation through the activation of the TRPV1 (Transient Receptor Potential Vanilloid 1) channel, which is an acid-sensitive ion channel. This activation leads to a transient release of ATP, which is believed to further stimulate keratinocyte proliferation through the activation of P2 receptors.

Visualizing the Science: Diagrams and Workflows

To further clarify the complex processes described, the following diagrams have been generated using the DOT language.

References

- 1. Biological effects of this compound on dermal matrix metabolism mediated by dermal fibroblasts and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topical application of this compound suppresses the UVB induced IL-6, IL-8, MCP-1 and COX-2 inflammation by modulating NF-κB signaling pathway in keratinocytes and mice skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 4. This compound induces keratinocyte proliferation in a skin equivalent model via TRPV1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Laboratory Handling of Glycolic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for glycolic acid in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment when utilizing this versatile alpha-hydroxy acid in research and development.

Chemical and Physical Properties

This compound (hydroxyacetic acid) is the smallest alpha-hydroxy acid.[1][2] It is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water.[2][3] Understanding its fundamental properties is crucial for safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂H₄O₃ / HOCH₂COOH[1] |

| Molecular Weight | 76.05 g/mol |

| Appearance | Colorless, odorless, hygroscopic crystalline solid |

| Melting Point | 75-80 °C |

| Boiling Point | Decomposes around 100°C |

| Density | ~1.49 g/cm³ at 25°C |

| Solubility | Highly soluble in water, alcohol, and ether |

| Vapor Pressure | 0.017 hPa at 25 °C |

Hazard Identification and Toxicology

This compound is classified as a corrosive and an irritant. At high concentrations, it can cause severe skin burns and eye damage and is harmful if inhaled.

Table 2: GHS Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Table 3: Toxicological Data for this compound

| Toxicity Metric | Value | Species | Reference |

| LD50 (Oral) | 2040 mg/kg | Rat | |

| LC50 (Inhalation) | 3.6 mg/l (4 h, dust/mist) | Rat |

There are currently no established Permissible Exposure Limits (PELs) from OSHA for this compound. However, given its corrosive nature, exposure should be minimized through engineering controls and appropriate personal protective equipment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent contact and inhalation.

Table 4: Recommended Personal Protective Equipment for this compound

| Body Part | Recommended PPE | Specifications |

| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are essential. A face shield provides additional protection, especially when handling larger quantities or concentrated solutions. |

| Hands | Chemical-resistant gloves | Elbow-length PVC or chloroprene gloves are recommended. Always check glove compatibility with the specific concentration of this compound being used. |

| Body | Laboratory coat, apron, or chemical suit | A lab coat is standard. A PVC apron or a full protective suit may be necessary for tasks with a high risk of splashing. Trousers should be worn outside of boots. |

| Respiratory | Respirator | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., Type AB-P) is required. |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent accidents and maintain the chemical's integrity.

Handling Procedures

-

Always work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing vapors, mists, or dust.

-

Prevent contact with skin, eyes, and clothing.

-

When diluting, always add acid to water slowly , never the other way around, to prevent a violent reaction.

-

Use corrosion-resistant containers and tools, such as glass or high-density polyethylene (HDPE). Avoid aluminum, galvanized, or tin-plated containers.

-

Wash hands thoroughly after handling.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

-

Keep containers tightly closed to prevent absorption of moisture and contamination.

-

Store locked up and clearly labeled.

-

Incompatible Materials: Segregate this compound from strong bases, oxidizing agents, reducing agents, and reactive metals. It can react with many metals to produce flammable hydrogen gas.

Experimental Protocols

Protocol for Neutralization of a this compound Spill

This protocol outlines the steps for safely neutralizing and cleaning up a small to moderate spill of this compound in a laboratory setting.

Materials:

-

Personal Protective Equipment (as specified in Table 4)

-

Spill containment materials (e.g., absorbent pads, sand, vermiculite)

-

Neutralizing agent: Sodium bicarbonate (baking soda) or another mild base.

-

pH indicator strips

-

Plastic scoop and dustpan

-

Sealable hazardous waste container

Procedure:

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

-

Don PPE: Before approaching the spill, don the appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves, and a lab coat or apron.

-

Contain the Spill: Prevent the spill from spreading by creating a dike around it with absorbent pads or another inert absorbent material.

-

Neutralize the Acid: Slowly and carefully add sodium bicarbonate to the spill, starting from the outside and working inwards. Avoid creating excessive dust. The mixture may fizz as the acid is neutralized.

-

Monitor pH: Periodically test the pH of the mixture with pH indicator strips. Continue adding the neutralizing agent until the pH is between 6 and 8.

-

Absorb and Collect: Once neutralized, use an absorbent material like sand or vermiculite to absorb the mixture.

-

Clean Up: Using a plastic scoop and dustpan, collect the absorbed material and place it into a clearly labeled, sealable hazardous waste container.

-

Decontaminate the Area: Clean the spill area with soap and water.

-

Dispose of Waste: Dispose of the hazardous waste container and any contaminated PPE according to local, state, and federal regulations. Never dispose of untreated this compound down the drain.

Protocol for a Demonstration of this compound's Reactivity with Metals

This protocol demonstrates the reaction of this compound with a reactive metal to produce hydrogen gas. This experiment must be performed in a chemical fume hood due to the production of flammable gas.

Materials:

-

Personal Protective Equipment (chemical fume hood, goggles, gloves, lab coat)

-

Dilute this compound solution (e.g., 10%)

-

A few granules of a reactive metal (e.g., zinc or magnesium)

-

Test tube and test tube rack

-

Delivery tube (optional, for gas collection)

Procedure:

-

Set Up: Place a test tube in a rack inside a chemical fume hood.

-

Add Acid: Carefully add approximately 5-10 mL of the dilute this compound solution to the test tube.

-

Add Metal: Add a few granules of zinc or magnesium to the acid solution.

-

Observe: Observe the formation of gas bubbles on the surface of the metal granules, indicating a chemical reaction. This gas is hydrogen.

-

Test for Hydrogen (Optional and with extreme caution): If a delivery tube is used to collect the gas, the presence of hydrogen can be confirmed by bringing a burning splint to the mouth of the collection vessel. A "pop" sound indicates the presence of hydrogen. This step should only be performed by trained personnel with appropriate safety measures in place.

-

Neutralization and Disposal: Once the reaction is complete, neutralize the remaining acidic solution with sodium bicarbonate and dispose of it according to institutional guidelines.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of this compound exposure.

Table 5: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15-30 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist. |

| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. |

Visual Safety Guides

The following diagrams illustrate key safety workflows for handling this compound in the laboratory.

Caption: Workflow for the safe handling of this compound.

References

Physicochemical Properties of Glycolic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of glycolic acid. All quantitative data is summarized in a structured table for easy comparison. Detailed methodologies for key experiments are provided, and relevant biological signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Physicochemical Data

This compound (2-hydroxyacetic acid) is the smallest of the α-hydroxy acids (AHAs), a class of compounds widely used in dermatology and organic synthesis.[1][2] Its small molecular size allows for effective penetration through the skin.[3]

| Property | Value | References |

| Molecular Formula | C₂H₄O₃ | [2] |

| Molecular Weight | 76.05 g/mol | [2] |

| pKa | 3.83 | |

| Melting Point | 75 - 80 °C | |

| Boiling Point | Decomposes above 100 °C | |

| Solubility in Water | Highly soluble | |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, and ethyl acetate. | |

| logP (Octanol-Water Partition Coefficient) | -1.11 |

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of a weak acid like this compound can be accurately determined by potentiometric titration. This method involves monitoring the pH of a solution of the weak acid as a strong base of known concentration is incrementally added.

Materials and Equipment:

-

pH meter with a glass electrode

-

Burette (50 mL)

-

Magnetic stirrer and stir bar

-

Beaker (150 mL)

-

Volumetric flask (200 mL)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

This compound sample

-

Standard pH buffer solutions (pH 4.00 and 7.00)

-

Deionized water

Procedure:

-

Calibration of pH Meter: Calibrate the pH meter using the standard buffer solutions of pH 4.00 and 7.00.

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of known concentration.

-

Titration Setup: Pipette a precise volume of the this compound solution into a beaker. Add a magnetic stir bar and place the beaker on a magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb does not come into contact with the stir bar.

-

Titration: Begin stirring the solution at a moderate, constant speed. Record the initial pH. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and then record the pH and the total volume of NaOH added.

-

Endpoint Determination: As the pH begins to change more rapidly, decrease the volume of NaOH added in each increment (e.g., to 0.1 mL) to obtain more data points around the equivalence point. Continue the titration until the pH shows a significant and sustained increase.

-

Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. A more accurate determination of the equivalence point can be made by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a particular solvent.

Materials and Equipment:

-

Temperature-controlled shaker or incubator with a shaker

-

Sealed containers (e.g., glass vials with screw caps)

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

This compound sample

-

Solvent of interest (e.g., water, ethanol)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be visible.

-

Equilibration: Place the sealed container in a temperature-controlled shaker and agitate it for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation, centrifuge the sample.

-

Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Filter the sample through a syringe filter to remove any remaining solid particles.

-

Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This requires the prior creation of a calibration curve with standard solutions of known this compound concentrations.

-

Reporting: The solubility is reported as the concentration of this compound in the saturated solution at the specified temperature, typically in units of mg/mL or mol/L.

Determination of logP by HPLC

The partition coefficient (logP) can be determined experimentally using reverse-phase high-performance liquid chromatography (RP-HPLC). This method measures the retention time of the compound on a nonpolar stationary phase.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reverse-phase column (e.g., C18)

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile)

-

This compound sample

-

A series of reference compounds with known logP values

Procedure:

-

Preparation of Standard Solutions: Prepare solutions of the reference compounds and the this compound sample in the mobile phase.

-

Chromatographic Analysis: Inject each standard solution and the sample solution onto the HPLC column. Record the retention time for each compound.

-

Calculation of Retention Factor (k'): The retention factor for each compound is calculated using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time (retention time of an unretained compound).

-

Calibration Curve: Plot a graph of the logarithm of the retention factor (log k') for the reference compounds (y-axis) against their known logP values (x-axis). A linear relationship should be observed.

-

Determination of logP for this compound: From the log k' value obtained for this compound, use the calibration curve to determine its logP value.

Biological Signaling Pathways and Experimental Workflows

This compound and the NF-κB Signaling Pathway

This compound has been shown to suppress UVB-induced inflammation in keratinocytes by modulating the NF-κB signaling pathway. UVB radiation typically activates this pathway, leading to the production of pro-inflammatory cytokines. This compound can inhibit this activation.

Caption: this compound inhibits UVB-induced inflammation by suppressing the activation of the IKK complex in the NF-κB pathway.

This compound and TRPV1 Signaling in Keratinocytes